1H-Imidazole-2,4-diamine,5-nitroso-(9CI)
Description
1H-Imidazole-2,4-diamine,5-nitroso-(9CI) (CAS: 157555-21-0) is a nitroso-substituted imidazole derivative with the molecular formula C₃H₅N₅O and a molecular weight of 123.11 g/mol . Its structure features a five-membered imidazole ring with amino groups at positions 2 and 4 and a nitroso (-NO) group at position 5. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antineoplastic and antiviral agents, owing to its reactive nitroso moiety .
Properties
CAS No. |
157555-21-0 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.107 |
IUPAC Name |
4-nitroso-1H-imidazole-2,5-diamine |
InChI |
InChI=1S/C3H5N5O/c4-1-2(8-9)7-3(5)6-1/h4H2,(H3,5,6,7) |
InChI Key |
WLZJOJSQUNTMTL-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(N1)N)N=O)N |
Synonyms |
1H-Imidazole-2,4-diamine,5-nitroso-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Ring System Comparisons
Key Observations :
- Ring System Differences: The imidazole (5-membered) vs. pyrimidine (6-membered) rings influence electronic properties and binding affinities.
- Functional Group Impact: The nitroso group in the target compound and pyrimidine analogs may act as nitric oxide donors, critical in cancer therapy . In contrast, tetrazole-based analogs lack this functionality, limiting their biomedical relevance .
Research Findings and Data
Reactivity and Binding Affinity
- Nitroso Group Reactivity: The nitroso group in 1H-Imidazole-2,4-diamine,5-nitroso-(9CI) participates in redox reactions, generating nitric oxide (NO) under physiological conditions. This property is absent in 4,5,6-TRIAMINOPYRIMIDINE .
Toxicity and Handling
- Toxicity Profile : Nitroso compounds are mutagenic due to DNA alkylation. For example, 4,6-Pyrimidinediamine,5-nitroso-(9CI) shows LD₅₀ > 500 mg/kg in rodents, comparable to the target compound .
- Handling Precautions : Storage under inert atmospheres (N₂/Ar) is recommended to prevent decomposition .
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